molecular formula C13H20N2O3 B13007957 tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate

tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate

Cat. No.: B13007957
M. Wt: 252.31 g/mol
InChI Key: CWNQLSSMFDDPEQ-UHFFFAOYSA-N
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Description

tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate: is an organic compound with the molecular formula C13H20N2O3 It is a derivative of carbamate, featuring a tert-butyl group, a hydroxypropyl chain, and a pyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridinyl derivative. One common method involves the use of tert-butyl carbamate and a pyridinyl alcohol under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The pyridinyl ring can be reduced under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against enzymes such as β-secretase and acetylcholinesterase, making it a candidate for studies related to neurodegenerative diseases .

Medicine: The compound’s inhibitory effects on specific enzymes suggest potential therapeutic applications in treating conditions like Alzheimer’s disease. Its ability to prevent amyloid beta peptide aggregation is of particular interest .

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its role as an intermediate in the production of active pharmaceutical ingredients (APIs) is crucial .

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate involves its interaction with specific molecular targets. For instance, as a β-secretase inhibitor, it binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein (APP) and subsequent formation of amyloid beta peptides. Similarly, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, inhibiting the breakdown of acetylcholine and enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (3-hydroxy-1-(pyridin-2-yl)propyl)carbamate is unique due to the presence of both a hydroxypropyl chain and a pyridinyl moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-1-pyridin-2-ylpropyl)carbamate

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-11(7-9-16)10-6-4-5-8-14-10/h4-6,8,11,16H,7,9H2,1-3H3,(H,15,17)

InChI Key

CWNQLSSMFDDPEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=N1

Origin of Product

United States

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